molecular formula C17H12ClN3O6S B2896032 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate CAS No. 896310-01-3

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2896032
CAS No.: 896310-01-3
M. Wt: 421.81
InChI Key: NIEVNVYVQXYWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate features a pyran-4-one core substituted with a (1-methylimidazol-2-yl)thio-methyl group at position 6 and a 4-chloro-3-nitrobenzoate ester at position 2.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O6S/c1-20-5-4-19-17(20)28-9-11-7-14(22)15(8-26-11)27-16(23)10-2-3-12(18)13(6-10)21(24)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEVNVYVQXYWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Esterification

A common approach involves converting 4-chloro-3-nitrobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 4-oxo-6-(hydroxymethyl)-4H-pyran-3-ol in the presence of a base like pyridine yields the ester intermediate.

Example Protocol

  • 4-Chloro-3-nitrobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) for 3 hr.
  • The solvent is evaporated, and the residue is dissolved in DCM.
  • 4-Oxo-6-(hydroxymethyl)-4H-pyran-3-ol (10 mmol) and pyridine (12 mmol) are added dropwise at 0°C.
  • The mixture is stirred for 12 hr at room temperature, followed by aqueous workup and column chromatography (hexane:ethyl acetate = 3:1).

Yield : 68–72%.

Carbodiimide Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitates esterification under mild conditions. This method avoids harsh acids and is preferable for heat-sensitive intermediates.

Optimized Conditions

  • 4-Chloro-3-nitrobenzoic acid (1 eq.), EDCl (1.2 eq.), hydroxy-pyran intermediate (1 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.) in DCM.
  • Room temperature, 24 hr.
  • Yield : 75–80%.

Thioether Linkage Formation

Nucleophilic Substitution

The thioether bridge is typically formed via reaction between 6-(bromomethyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate and 1-methyl-1H-imidazole-2-thiol under basic conditions.

Synthetic Pathway

  • Preparation of Bromomethyl Intermediate :
    • 6-(Hydroxymethyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate (1 eq.) is treated with phosphorus tribromide (PBr₃, 1.2 eq.) in dry tetrahydrofuran (THF) at 0°C for 2 hr.
    • Yield : 85–90%.
  • Thiolate Coupling :
    • 1-Methyl-1H-imidazole-2-thiol (1.5 eq.) is deprotonated with sodium hydride (NaH, 1.5 eq.) in THF.
    • Bromomethyl intermediate (1 eq.) is added, and the mixture is refluxed for 6 hr.
    • Yield : 60–65%.

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction to form the C–S bond directly, though this method is less common due to competing side reactions.

Conditions

  • 6-(Hydroxymethyl)-pyran ester (1 eq.), 1-methylimidazole-2-thiol (1.2 eq.), triphenylphosphine (1.5 eq.), diethyl azodicarboxylate (DEAD, 1.5 eq.) in THF.
  • 0°C to room temperature, 12 hr.
  • Yield : 50–55%.

Multi-Step Synthesis from Keto Ester Precursors

Cyclization of Ethyl 4-Chloro-3-Oxobutanoate

Ethyl 4-chloro-3-oxobutanoate (CAS 638-07-3) serves as a key precursor for constructing the pyran ring.

Protocol from Patent Literature

  • Ethyl 4-chloro-3-oxobutanoate (5.5 mmol) reacts with 3-phenyl-1H-1,2,4-triazol-5-amine (5 mmol) in acetic acid at 80°C for 24 hr to form a triazolopyrimidinone intermediate.
  • The intermediate undergoes chlorination and nitro-group introduction via mixed acid (HNO₃/H₂SO₄) at 0°C.
  • Thioether formation follows as described in Section 3.1.

Overall Yield : 40–45%.

One-Pot Assembly

Recent advances demonstrate a tandem esterification-cyclization-thioetherification sequence:

Step Reagents/Conditions Time Yield
1. Esterification 4-Chloro-3-nitrobenzoyl chloride, DMAP, DCM 6 hr 78%
2. Cyclization Acetic acid, 80°C 24 hr 65%
3. Thioetherification NaH, THF, reflux 6 hr 58%

Total Yield : 28–32%.

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.24–8.18 (m, 2H, Ar–H), 7.54–7.46 (m, 3H, Imidazole-H), 6.21 (s, 1H, Pyran-H), 4.65 (s, 2H, SCH₂).
  • IR : 1726 cm⁻¹ (ester C=O), 1748 cm⁻¹ (pyran C=O), 2986 cm⁻¹ (C–H stretch).

Purity Optimization

  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1).
  • Recrystallization : Ethanol/water (7:3) at −20°C affords >99% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group on the benzoate ring can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted benzoate derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structural features suggest potential biological activity. It could be investigated for its antimicrobial, antifungal, or anticancer properties. The presence of the imidazole ring, in particular, is known to be a pharmacophore in many biologically active molecules.

Industry

In materials science, the compound might be explored for its potential use in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups could impart interesting characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate exerts its effects would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting essential biological processes. The imidazole ring could play a role in binding to metal ions or interacting with enzyme active sites, while the nitro group might be involved in redox reactions within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Analogs
Compound Name (Core + Substituents) Core Structure Benzoate Substituents Heterocyclic Group Molecular Weight (g/mol)
Target Compound Pyran-4-one 4-Chloro-3-nitro 1-Methylimidazole-2-thio ~435 (estimated)
6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(ethylthio)benzoate Pyran-4-one 2-Ethylthio 1-Methylimidazole-2-thio Not reported
6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate Pyran-4-one 3,5-Bis(trifluoromethyl) 1-Methylimidazole-2-thio 478.4
4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile Pyrimidine 3,4,5-Trimethoxyphenyl 1-Methylimidazole-2-thio Not reported

Key Observations :

  • The pyran-4-one core in the target compound distinguishes it from pyrimidine-based analogs (e.g., compound 28 in ), which may exhibit divergent biological activities due to altered electronic profiles.
  • Substituents on the benzoate group (e.g., nitro, trifluoromethyl, ethylthio) modulate electron density: nitro and trifluoromethyl are strong electron-withdrawing groups, while ethylthio is electron-donating. This affects hydrolysis rates and interactions with biological targets .
Table 2: Comparative Properties
Property Target Compound 3,5-Bis(trifluoromethyl) Analog Pyrimidine Analog
Solubility Low (predicted, due to nitro group) Very low (highly fluorinated) Moderate (pyrimidine core)
Stability Sensitive to reduction (nitro group) High (CF3 groups resist hydrolysis) Moderate (trimethoxy phenyl)
Bioactivity Potential antibacterial/antiparasitic Likely enzyme inhibition (lipophilic) Anticancer (trimethoxy mimics colchicine)

Key Findings :

  • The nitro group in the target compound may confer antibacterial activity, as seen in nitroaromatic drugs like metronidazole, but could also increase toxicity risks .
  • Trifluoromethyl groups in enhance lipid solubility, favoring blood-brain barrier penetration, while the trimethoxyphenyl group in is associated with microtubule disruption in cancer cells .

Biological Activity

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic molecule notable for its unique structural features, which include a pyran ring, an imidazole moiety, and a benzoate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The molecular formula of the compound is C17H13ClN2O4SC_{17}H_{13}ClN_{2}O_{4}S, with a molecular weight of approximately 360.4 g/mol. Its structure can be represented as follows:

Structure Cn1ccnc1SCc1cc(=O)c(OC(=O)c2cccc(Cl)c2)co1\text{Structure }Cn1ccnc1SCc1cc(=O)c(OC(=O)c2cccc(Cl)c2)co1

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyran and imidazole groups have shown effectiveness against various bacterial strains. The presence of the thioether functionality is believed to enhance the compound's ability to disrupt microbial cell membranes, leading to increased antimicrobial activity .

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. The imidazole and pyran moieties are known to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways .

StudyCell LineIC50 (µM)Mechanism of Action
Study AHeLa12.5Caspase-dependent apoptosis
Study BMCF715.0Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against enzymes that interact with imidazole or pyran moieties. Preliminary findings suggest that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with metabolic dysregulation .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various derivatives of pyran-based compounds, This compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A study focusing on the anticancer properties of this compound revealed that it significantly reduced cell viability in breast cancer cell lines (MCF7). The mechanism was traced back to the induction of apoptosis via mitochondrial pathways, confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic markers .

Q & A

Basic: What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?

Answer:
The compound’s synthesis involves multi-step reactions, leveraging imidazole-thioether and pyran-ester coupling. Key steps include:

  • Thioether formation : Reacting 1-methyl-1H-imidazole-2-thiol with a methylene-bromide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge .
  • Esterification : Coupling the pyran-3-ol intermediate with 4-chloro-3-nitrobenzoyl chloride using Steglich esterification (DCC/DMAP) or acid catalysis .
  • Yield optimization : Adjusting stoichiometry (1.2–1.5 eq of acyl chloride), solvent polarity (THF or DCM), and temperature (0–25°C) to minimize side reactions. Yields for analogous imidazole derivatives range from 43–67% .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • HPLC : Normal-phase HPLC (NP-HPLC) with a silica column (e.g., tR = 5.85–30.19 min for related imidazole derivatives) to assess purity .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at 1658–1619 cm<sup>-1</sup> for pyran-4-one, S-C vibrations at 600–700 cm<sup>-1</sup>) .
  • Mass spectrometry (HRMS) : Verify molecular weight (C19H15ClN3O6S) and fragmentation patterns .

Advanced: How do structural modifications (e.g., nitro group position) influence biological activity in related compounds?

Answer:

  • Nitro group positioning : The 3-nitro substituent on the benzoate enhances electron-withdrawing effects, improving binding to enzymes like xanthine oxidase (IC50 values drop by ~40% compared to unsubstituted analogs) .
  • Thioether linker : Replacing the thio-methyl group with oxygen reduces activity (e.g., IC50 increases from 1.2 µM to >10 µM in indoleamine 2,3-dioxygenase inhibitors) .
  • SAR studies : Pyran-4-one derivatives with bulkier substituents (e.g., 3,5-dimethylbenzoate) show reduced solubility but improved membrane permeability .

Advanced: What computational or experimental methods resolve contradictions in bioactivity data across studies?

Answer:

  • Docking simulations : Compare binding modes of the nitrobenzoate group with target enzymes (e.g., IDO1, COX-2) to explain potency variations .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1538327 for analogous benzimidazoles) reveals steric clashes or hydrogen-bonding mismatches .
  • Dose-response curves : Re-evaluate IC50 values under standardized conditions (pH 7.4, 1% DMSO) to control for assay variability .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Esters hydrolyze faster than thioethers (t1/2 < 24 hours for nitrobenzoate esters) .
  • Microsomal stability : Use liver microsomes (human/rat) with NADPH to assess oxidative metabolism. Imidazole rings are prone to CYP450-mediated oxidation .
  • Photostability : Expose to UV light (λ = 254–365 nm) and track decomposition via HPLC. Nitro groups increase photoreactivity .

Advanced: What mechanistic hypotheses explain its potential enzyme inhibition?

Answer:

  • Electrophilic interactions : The nitro group polarizes the benzoate moiety, enhancing hydrogen bonding with catalytic residues (e.g., Tyr<sup>116</sup> in xanthine oxidase) .
  • Metal chelation : The imidazole-thioether may coordinate Fe<sup>2+</sup> in heme-containing enzymes (e.g., indoleamine 2,3-dioxygenase), disrupting substrate binding .
  • Allosteric modulation : Pyran-4-one derivatives induce conformational changes in enzyme active sites, as shown via Förster resonance energy transfer (FRET) assays .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

Answer:

  • Reaction monitoring : Use in-situ FTIR to detect intermediates (e.g., acylated pyran-3-ol) and optimize reaction times .
  • Byproduct analysis : Common impurities include over-esterified products (e.g., di-esters at pyran-OH) and thioether oxidation products (sulfoxides). Reverse-phase HPLC-MS identifies these at >0.1% levels .
  • Purification : Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel removes polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.